1-Butyl-1H-pyrazol-4-amine
Overview
Description
1-Butyl-1H-pyrazol-4-amine is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and an amine group at position 4. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 1-Butyl-1H-pyrazol-4-amine, are known to have a broad spectrum of biological activities . .
Mode of Action
As a pyrazole derivative, it is likely to interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Pyrazole derivatives are known to affect a variety of biochemical pathways, depending on their specific chemical structure and the nature of their targets
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the broad biological activities of pyrazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-1H-pyrazol-4-amine can be synthesized through several methods, including:
Cyclocondensation Reactions: One common method involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For instance, the reaction of butylhydrazine with ethyl acetoacetate under reflux conditions can yield this compound.
Multicomponent Reactions: Another approach is the use of multicomponent reactions, where a mixture of butylhydrazine, an aldehyde, and a β-ketoester is heated together to form the desired pyrazole derivative.
Transition Metal-Catalyzed Reactions: Recent advancements have also explored the use of transition metal catalysts, such as copper or palladium, to facilitate the formation of pyrazole rings from appropriate precursors.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions using readily available starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced pyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazoline derivatives.
Substitution: N-substituted pyrazole derivatives.
Scientific Research Applications
1-Butyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-4-methyl-1H-pyrazol-5-amine
- 4-Amino-1-methylpyrazole
- 5-Amino-pyrazoles
Uniqueness
1-Butyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-butylpyrazol-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIFLCXHPOQVLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.